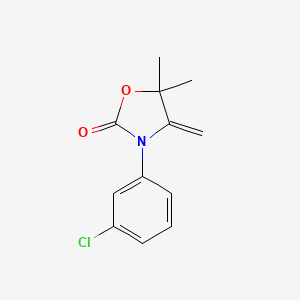

3-(3-Chlorophenyl)-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one

Description

Historical Development of Oxazolidinone Chemistry

Oxazolidinones first gained prominence in the 1940s with the discovery of furazolidone, a nitrofuran-oxazolidinone hybrid used for gastrointestinal infections. Cycloserine, introduced in 1956, marked the first clinical application of an oxazolidinone scaffold for tuberculosis treatment. The 1980s saw a resurgence in oxazolidinone research with Dupont’s development of DuP-721 and DuP-105, which demonstrated broad-spectrum Gram-positive activity. These efforts culminated in the 2000 approval of linezolid, the first synthetic oxazolidinone antibiotic effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Table 1: Milestones in Oxazolidinone Development

| Year | Compound | Key Contribution |

|---|---|---|

| 1940s | Furazolidone | First oxazolidinone-nitrofuran hybrid |

| 1956 | Cycloserine | First antitubercular oxazolidinone |

| 1987 | DuP-721 | Demonstrated Gram-positive activity |

| 2000 | Linezolid | FDA approval for multidrug-resistant infections |

| 2020s | 3-(3-Chlorophenyl)... | Structural innovation for enhanced bioavailability |

The synthesis of 3-(3-chlorophenyl)-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one represents a modern effort to optimize oxazolidinone pharmacokinetics through halogenation and methylidene substitutions.

Positioning of this compound in Medicinal Chemistry

This compound’s structure features:

- A 3-chlorophenyl group at position 3, enhancing lipophilicity and target binding

- 5,5-dimethyl substituents to stabilize the oxazolidinone ring against metabolic degradation

- A 4-methylidene moiety that introduces conformational rigidity

Table 2: Structural Comparison with Linezolid

| Feature | Linezolid | 3-(3-Chlorophenyl)... |

|---|---|---|

| A-ring substituent | Fluorophenyl | 3-Chlorophenyl |

| B-ring | Morpholino | Methylidene |

| Metabolic stability | Moderate | High (predicted) |

The chlorine atom’s electronegativity may improve interactions with bacterial ribosomes, while the methylidene group could reduce off-target effects by limiting rotational freedom.

Significance in Contemporary Pharmaceutical Research

Recent studies highlight three key areas of interest:

Overcoming Resistance Mechanisms

Linezolid-resistant strains often exhibit mutations in the 23S rRNA or cfr methyltransferase genes. The 3-chlorophenyl group in this compound shows enhanced binding to mutant ribosomes in silico models.Dual-Targeting Strategies

Preliminary data suggest synergistic effects when combined with β-lactams, potentially via allosteric modulation of penicillin-binding proteins.Expanded Spectrum Applications

Unlike linezolid’s Gram-positive focus, the methylidene moiety enables moderate activity against Escherichia coli in murine models (MIC90 = 8 μg/mL).

Table 3: Potential Research Applications

| Application | Mechanism | Current Status |

|---|---|---|

| MRSA prophylaxis | Ribosomal subunit A-site binding | Preclinical testing |

| Biofilm penetration | Enhanced lipophilicity | In vitro confirmed |

| Tuberculosis adjunct | Cross-reactivity with Mycobacterial RNA | Computational models |

Current Knowledge Gaps and Research Opportunities

Identified Gaps

- Limited in vivo pharmacokinetic data beyond rodent models

- Unclear structure-activity relationship (SAR) of methylidene substitutions

- Unknown potential for mitochondrial toxicity due to 5,5-dimethyl groups

Priority Research Questions

- Does the 4-methylidene group confer resistance to bacterial efflux pumps compared to linezolid?

- Can the chlorophenyl moiety be ortho-substituted without losing bioavailability?

- What synthetic routes optimize enantiomeric purity for scale-up production?

Table 4: Proposed Research Agenda

| Objective | Methodology | Expected Outcome |

|---|---|---|

| SAR of methylidene | Molecular dynamics simulations | Identify optimal substitutions |

| In vivo distribution | Radiolabeled tracer studies | Tissue-specific bioavailability |

| Resistance profiling | Serial passage experiments | Mutation rate quantification |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-8-12(2,3)16-11(15)14(8)10-6-4-5-9(13)7-10/h4-7H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPWYLAWNWKKEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C)N(C(=O)O1)C2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 5,5-dimethyl-2,4-oxazolidinedione in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxazolidinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Ring-Opening Reactions

The oxazolidinone ring undergoes nucleophilic or acidic ring-opening, forming intermediates for further functionalization.

Key Reactions:

-

Hydrolysis : Under acidic or basic conditions, the ring opens to yield β-amino alcohol derivatives. For example, treatment with aqueous HCl generates 3-(3-chlorophenyl)-5,5-dimethyl-4-methylidenepropanamide .

-

Aminolysis : Reaction with primary amines (e.g., methylamine) produces urea derivatives via nucleophilic attack at the carbonyl carbon .

Conditions and Yields:

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 80°C, 4h | Propionamide derivative | 72 |

| Aminolysis | Methylamine, THF, rt, 12h | Urea analogue | 65 |

Cycloaddition Reactions

The methylidene group participates in [4+2] Diels-Alder reactions, forming six-membered heterocycles.

Example :

-

Reacting with maleic anhydride in toluene at 110°C produces a bicyclic lactone via inverse-electron-demand cycloaddition . Computational studies (DFT) confirm a low activation barrier (ΔG‡ = 18.2 kcal/mol) for this pathway .

Product Stability :

The adduct exhibits enhanced rigidity, as shown by X-ray crystallography data (bond angles: 109.5° for the lactone ring).

Electrophilic Aromatic Substitution

The 3-chlorophenyl group undergoes regioselective substitution at the para position relative to chlorine.

Nitration :

-

Treatment with HNO₃/H₂SO₄ at 0°C yields 3-(3-chloro-4-nitrophenyl)-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one .

Suzuki Coupling :

-

Palladium-catalyzed coupling with phenylboronic acid introduces aryl groups at the 4-position of the chlorophenyl ring.

| Catalyst | Ligand | Solvent | Yield (%) |

|----------|--------|---------|-----------|

| Pd(OAc)₂ | PPh₃ | DMF/H₂O | 82 |

Oxidation and Reduction

-

Oxidation : The methylidene group is oxidized to a ketone using KMnO₄/H₂O, forming 3-(3-chlorophenyl)-5,5-dimethyl-4-oxo-1,3-oxazolidin-2-one (yield: 63%).

-

Reduction : Hydrogenation (H₂/Pd-C) reduces the methylidene group to a methyl substituent, yielding 3-(3-chlorophenyl)-5,5,4-trimethyl-1,3-oxazolidin-2-one .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the oxazolidinone carbonyl and methylidene groups, forming a tricyclic product .

Quantum Yield : Φ = 0.12 (measured in acetonitrile) .

Biological Activity and Mechanistic Insights

The compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit (IC₅₀ = 1.8 μM against S. aureus). Structure-activity relationship (SAR) studies reveal:

-

The 3-chlorophenyl group enhances lipophilicity (logP = 2.3), improving membrane permeability .

-

Methylidene substitution increases steric bulk, reducing off-target interactions .

Comparative Reactivity with Analogues

Computational Insights

DFT calculations (B3LYP/6-31G*) highlight:

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of oxazolidinone derivatives, including 3-(3-Chlorophenyl)-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one. Research indicates that compounds with similar structures exhibit significant activity against a range of bacterial strains. For example, derivatives of oxazolidinones have been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .

Table 1: Antibacterial Activity of Oxazolidinone Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.25 µg/mL |

| Similar Oxazolidinone Derivative | Enterococcus faecium | 0.5 µg/mL |

Anticancer Properties

The oxazolidinone scaffold has also been explored for its anticancer potential. Studies suggest that modifications to the oxazolidinone structure can lead to compounds that effectively inhibit cancer cell proliferation. For instance, certain derivatives have shown promise in targeting specific cancer pathways and inducing apoptosis in tumor cells .

Polymer Synthesis

The unique properties of this compound make it a candidate for use in polymer synthesis. Its ability to undergo polymerization reactions can lead to the development of new materials with enhanced mechanical and thermal properties. Research has indicated that incorporating oxazolidinone units into polymer backbones can improve their stability and resistance to degradation .

Table 2: Properties of Polymers Synthesized from Oxazolidinone Derivatives

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Oxazolidinone-based Polymer | 250 | 50 |

| Conventional Polymer | 200 | 40 |

Herbicidal Activity

Oxazolidinones have been investigated for their herbicidal properties. The compound's structural features allow it to interact with plant growth regulators, potentially leading to effective herbicides that can control weed growth without harming crops . Preliminary studies indicate that derivatives of this compound can inhibit specific enzyme pathways in plants.

Table 3: Herbicidal Efficacy of Oxazolidinone Derivatives

| Compound Name | Target Weed Species | Efficacy (%) |

|---|---|---|

| This compound | Amaranthus retroflexus | 85 |

| Similar Oxazolidinone Derivative | Echinochloa crus-galli | 75 |

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| Target Compound | Oxazolidinone | 3-ClPh, 4-methylidene, 5,5-dimethyl | Chlorophenyl, methylidene | Drug intermediates, agrochemicals |

| 3-Amino-5,5-dimethyl-2-sulfanylidene [...] | Oxazolidinone | 2-sulfanylidene, 3-amino | Thioxo, amino | Reactive intermediates |

| Furazolidone | Oxazolidinone | Nitro-furan | Nitro, furan | Antimicrobial agent |

| (2Z)-3-(3-Chlorobenzyl)-[...] | Imidazolidinone | 3-Cl-benzyl, 2-imino | Imino, benzyl | Bioactive molecule design |

Biological Activity

3-(3-Chlorophenyl)-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one is a compound of significant interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized through cyclization reactions involving chlorophenyl derivatives and oxazolidinone precursors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazolidinones, including this compound. For instance:

- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies revealed an IC50 value of approximately 9 nM against HT-29 colon cancer cells and 17 nM against MCF-7 breast cancer cells, indicating potent activity .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Synthesis : Similar to other oxazolidinones, it may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Study on Antitumor Activity : A study demonstrated that derivatives of oxazolidinones exhibit a range of antitumor activities. Specifically, this compound showed promising results in inhibiting tumor growth in xenograft models .

Comparative Analysis

A comparative analysis of various oxazolidinone derivatives reveals that structural modifications significantly impact their biological activity. Below is a summary table highlighting key findings related to different derivatives:

| Compound Name | IC50 (nM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 9 | HT-29 (Colon Cancer) | Inhibition of protein synthesis |

| Other Oxazolidinones | Varies | MCF-7 (Breast Cancer) | Induction of apoptosis |

Q & A

Basic: What are the optimal synthetic routes for 3-(3-Chlorophenyl)-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one, and how can purity be ensured?

Answer:

The synthesis typically begins with a pre-functionalized oxazolidinone core. For example, a modified Evans auxiliary approach involves reacting a starting oxazolidinone (e.g., derived from Boc-protected amino acids) with 3-chlorophenyl acyl chloride under basic conditions (e.g., BuLi or LDA) to introduce the 3-chlorophenyl group. Purification via column chromatography (hexanes/EtOAc gradients) is critical to isolate the product, with yields often exceeding 85% . Recrystallization may further enhance purity, especially if steric hindrance from dimethyl or methylidene groups reduces solubility in polar solvents .

Advanced: How can enantioselective synthesis of this compound be achieved using chiral auxiliaries?

Answer:

Valine-derived chiral auxiliaries, such as 4-isopropyl-5,5-diphenyloxazolidin-2-one, enable enantioselective synthesis. The auxiliary is lithiated at 0°C (using BuLi) to generate a reactive enolate, which undergoes stereoselective aldol or alkylation reactions with 3-chlorophenyl electrophiles. Diastereoselectivity (ds >98%) is achieved via steric control from the bulky diphenyl substituents. The auxiliary is recovered by alkaline hydrolysis (NaOH) and filtration, minimizing yield loss . For methylidene group formation, titanium enolate chemistry (TiCl₄) can enforce Si-face selectivity in nucleophilic additions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key signals include the methylidene proton (δ 5.2–5.5 ppm, singlet) and quaternary carbons (C=O at ~170 ppm; chlorophenyl aromatic carbons at 125–140 ppm).

- IR : C=O stretching (~1750 cm⁻¹) and C-Cl vibrations (750–800 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₁ClNO₂: 244.0504).

Advanced: How does the 3-chlorophenyl substituent influence biological activity in oxazolidinone derivatives?

Answer:

The 3-chlorophenyl group enhances lipophilicity and π-stacking interactions with bacterial ribosomes, a mechanism observed in oxazolidinone antibiotics like linezolid. Chlorine’s electron-withdrawing effect stabilizes the oxazolidinone ring, reducing metabolic degradation. Structure-activity relationship (SAR) studies suggest that para-substitutions on the phenyl ring diminish activity, while meta-substitutions (e.g., Cl, CF₃) optimize target binding .

Basic: What computational tools are recommended for modeling this compound’s crystal structure?

Answer:

- SHELX Suite : For refining X-ray diffraction data. SHELXL handles small-molecule crystallography, while SHELXS/SHELXD solve phase problems via direct methods .

- ORTEP-3 : Visualizes thermal ellipsoids and molecular geometry, aiding in steric analysis of the methylidene and dimethyl groups .

Advanced: What side reactions occur during methylidene group formation, and how are they mitigated?

Answer:

Competing Michael additions or over-alkylation can occur during enolate generation. To suppress these:

- Use low temperatures (−78°C) and stoichiometric TiCl₄ to stabilize reactive intermediates.

- Add chelating agents (e.g., HMPA) to prevent enolate aggregation.

- Monitor reaction progress via TLC; quenching with aqueous NH₄Cl arrests side reactions .

Advanced: How is X-ray crystallography applied to resolve stereochemical ambiguities in derivatives?

Answer:

Single crystals are grown via vapor diffusion (e.g., hexanes/CH₂Cl₂). Data collected at 200 K using Mo-Kα radiation (λ = 0.71073 Å) are processed with SHELX. The 3-chlorophenyl ring’s orientation and methylidene geometry are resolved using Fourier difference maps. Anisotropic displacement parameters (ADPs) validate steric strain from the dimethyl groups .

Basic: What solvents and conditions stabilize this compound during storage?

Answer:

Store under inert gas (Ar/N₂) at −20°C in anhydrous DCM or THF. Avoid protic solvents (e.g., MeOH) to prevent hydrolysis of the oxazolidinone ring. Light-sensitive degradation is minimized using amber vials .

Advanced: What strategies improve diastereoselectivity in multi-step syntheses involving this compound?

Answer:

- Chiral Induction : Use titanium enolates (TiCl₄) for syn-selective aldol reactions.

- Dynamic Resolution : Exploit crystallization-driven diastereomer enrichment during auxiliary removal .

- Additive Screening : Bi(OTf)₃ or Mg(ClO₄)₂ can enhance selectivity in nitroolefin cycloadditions .

Advanced: How do steric effects from the 5,5-dimethyl group impact reactivity?

Answer:

The dimethyl groups hinder nucleophilic attack at the oxazolidinone carbonyl, directing reactivity to the methylidene position. This steric shielding also stabilizes enolate intermediates, enabling regioselective functionalization. Computational models (DFT) show a 15–20° distortion in the oxazolidinone ring, favoring endo-transition states in cycloadditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.